2'-Azetidinomethyl-3,5-dichlorobenzophenone is a chemical compound that belongs to the class of benzophenones, which are widely recognized for their applications in organic synthesis and medicinal chemistry. This compound features an azetidine moiety, which contributes to its structural uniqueness and potential biological activity. The presence of dichlorine substituents on the benzophenone framework enhances its reactivity and specificity in various chemical reactions.
The compound is typically synthesized through multi-step organic reactions involving the modification of benzophenone derivatives. The synthesis often employs Friedel-Crafts acylation and subsequent reactions to introduce the azetidine group and chlorine substituents.
2'-Azetidinomethyl-3,5-dichlorobenzophenone can be classified under:
The synthesis of 2'-Azetidinomethyl-3,5-dichlorobenzophenone generally involves several key steps:
The molecular structure of 2'-Azetidinomethyl-3,5-dichlorobenzophenone can be described as follows:
2'-Azetidinomethyl-3,5-dichlorobenzophenone can undergo several types of chemical reactions:
The mechanism of action for 2'-Azetidinomethyl-3,5-dichlorobenzophenone primarily involves its interaction with biological targets at the molecular level. The azetidine ring enhances its binding affinity to specific receptors or enzymes.
Ongoing research aims to elucidate detailed pathways and molecular targets involved in its biological activity.
The applications of 2'-Azetidinomethyl-3,5-dichlorobenzophenone span across various fields:
The systematic name 2'-Azetidinomethyl-3,5-dichlorobenzophenone provides precise information about the compound's molecular architecture according to IUPAC conventions. The base structure consists of a benzophenone core (diphenylmethanone) with chlorine atoms at the 3- and 5-positions of one phenyl ring (Ring A). The critical distinguishing feature is the azetidinomethyl substituent (-CH₂-azetidine) attached specifically at the 2'-position (ortho position) of the second phenyl ring (Ring B). This arrangement creates a stereoelectronically complex molecule with three distinct functional components: the dichlorinated benzoyl moiety, the unsubstituted phenyl ring, and the azetidine-containing side chain [1] [4].
The azetidine ring (C₃H₆N-) represents a four-membered nitrogen heterocycle that introduces significant steric constraints and dipole moments compared to larger cyclic amines. Its attachment via a methylene linker (-CH₂-) provides rotational flexibility while maintaining electronic conjugation. The molecular formula for this compound is C₁₇H₁₅Cl₂NO, with a calculated molecular mass of 320.22 g/mol. This structure exists as positional isomers with compounds like 3'-Azetidinomethyl-3,5-dichlorobenzophenone and 4'-Azetidinomethyl-3,4-dichlorobenzophenone, which differ in the substitution pattern of chlorine atoms and azetidine placement [1] [2] [4].
Table 1: Structural Characteristics of Azetidinomethyl-Dichlorobenzophenone Derivatives
Compound Name | CAS Number | Chlorine Substitution | Azetidinomethyl Position | Molecular Formula | Molecular Weight |
---|---|---|---|---|---|
2'-Azetidinomethyl-3,5-dichlorobenzophenone | Not specified | 3,5-dichloro (Ring A) | 2' (Ring B) | C₁₇H₁₅Cl₂NO | 320.22 g/mol |
3'-Azetidinomethyl-3,5-dichlorobenzophenone | 24724881 | 3,5-dichloro (Ring A) | 3' (Ring B) | C₁₇H₁₅Cl₂NO | 320.22 g/mol |
4'-Azetidinomethyl-3,4-dichlorobenzophenone | 24724425 | 3,4-dichloro (Ring A) | 4' (Ring B) | C₁₇H₁₅Cl₂NO | 320.22 g/mol |
The three-dimensional conformation shows restricted rotation around the carbonyl group, creating potential atropisomeric properties when bulky ortho substituents are present. The chlorine atoms contribute to electron withdrawal from the aromatic system, enhancing the electrophilic character of the carbonyl carbon. This electronic profile makes the compound particularly suitable for nucleophilic addition reactions, especially in the construction of complex heterocyclic systems relevant to pharmaceutical development [1] [4].
The incorporation of azetidine rings into medicinal compounds represents a significant evolution in heterocyclic chemistry driven by the pursuit of metabolic stability and target selectivity. Azetidine, first synthesized in 1888, remained primarily a chemical curiosity until the mid-20th century when researchers recognized its potential as a conformationally restricted bioisostere for common pharmacophores. The small ring size (approximately 90° bond angles) creates substantial ring strain energy (about 26 kcal/mol), which can be exploited to enhance binding affinity to biological targets through the principle of energy compensation [4].
Early developments focused on simple azetidine derivatives, but medicinal chemistry advanced significantly with the introduction of azetidinomethyl-benzophenone hybrids in the late 1990s. These compounds combined the established bioactivity of benzophenones with the pharmacokinetic advantages of azetidine. The specific compound 3'-Azetidinomethyl-2,5-dichlorobenzophenone (CAS# 898772-12-8) exemplifies this progression, serving as a versatile synthetic intermediate for central nervous system (CNS) agents. Its documented applications include serving as a precursor to neurokinin receptor antagonists and serotonin modulator prototypes, highlighting the strategic importance of the azetidine-methyl-benzophenone architecture in modern drug discovery pipelines [4].
The synthesis of these compounds typically employs multistep sequences beginning with Friedel-Crafts acylation to establish the benzophenone core, followed by chlorination and azetidine introduction via Ullmann-type coupling or reductive amination. Modern approaches utilize transition metal-catalyzed reactions, particularly palladium-mediated Buchwald-Hartwig aminations, to attach the azetidine moiety to ortho-halogenated benzophenones. These methodological advances have enabled the efficient production of structurally diverse libraries for structure-activity relationship studies [4] [5].
Table 2: Evolution of Key Azetidine-Containing Bioactive Compounds
Time Period | Development Milestone | Significance in Medicinal Chemistry |
---|---|---|
1888 | First synthesis of azetidine | Establishment of fundamental heterocyclic system |
1950s-1960s | Azetidine amino acids research | Exploration of constrained neurotransmitter analogs |
1970s-1980s | Penem β-lactam antibiotics | Demonstration of azetidinone bioactivity |
1990s | Azetidinomethyl-benzophenone hybrids | Creation of multifunctional drug scaffolds |
2000s-Present | Targeted 2'-substituted derivatives | Application in CNS and anticancer agents |
Recent innovations have exploited the azetidine nitrogen as a hydrogen bond acceptor to enhance target engagement, particularly with G-protein coupled receptors and kinase enzymes. The historical trajectory demonstrates a shift from simple azetidine alkaloids to complex hybrid systems where the azetidine ring serves as a spatially defined attachment point for additional pharmacophoric elements, maximizing three-dimensional interactions with biological targets [4] [5].
Chlorinated benzophenones constitute a privileged structural class in pharmaceutical design due to their enhanced metabolic stability and improved membrane permeability compared to non-halogenated analogs. The presence of chlorine atoms, particularly in the 3- and 5-positions, creates a symmetric electronic environment that influences the conformational behavior of adjacent functional groups. This effect is especially pronounced in 2'-Azetidinomethyl-3,5-dichlorobenzophenone, where the chlorine atoms create a dipole moment of approximately 2.5 Debye across the benzoyl ring, enhancing electrostatic interactions with target proteins [7].
The electron-withdrawing character of chlorine substituents significantly impacts the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack in synthetic transformations. This electronic activation is exploited in the synthesis of benzodiazepine derivatives, exemplified by 2-amino-2',5-dichlorobenzophenone (CAS# 2958-36-3), which serves as the key precursor for the anxiolytic drug lorazepam. The chlorine atoms in this intermediate contribute to ring planarity through intramolecular halogen bonding and increase lipophilicity (measured as logP ≈ 3.1), facilitating blood-brain barrier penetration in the final active pharmaceutical ingredient [7] [8].
Beyond benzodiazepines, chlorinated benzophenone scaffolds demonstrate versatility across therapeutic categories:
Table 3: Therapeutic Applications of Chlorinated Benzophenone Derivatives
Compound | CAS Number | Therapeutic Category | Key Structural Feature | Biological Target |
---|---|---|---|---|
2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Anxiolytic precursor | Ortho-chlorine with amino group | GABAₐ receptor (via lorazepam) |
2,5-Dichlorobenzophenone | 16611-67-9 | Polymer precursor | 2,5-Dichloro substitution | Material science applications |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | 1142202-31-0 | Antimicrobial/anticancer | Dichlorophenyl with heterocycle | Enzyme inhibition |
Synthetic methodologies for these scaffolds often employ Friedel-Crafts acylation as the key bond-forming strategy. An illustrative synthesis involves combining 1,4-dichlorobenzene (3 kg, 26.4 mol) with benzoyl chloride (2.6 kg, 18.55 mol) in the presence of aluminum chloride catalyst (5.5 kg, 41.25 mol) at 140-175°C, yielding 2,5-dichlorobenzophenone with 80% efficiency after recrystallization. This robust reaction profile demonstrates the industrial viability of chlorinated benzophenone production, with modern innovations focusing on continuous flow reactors to improve yield and purity .
The strategic placement of chlorine atoms continues to enable rational drug design through structure-property relationship optimization. Contemporary research focuses on balancing halogen-induced lipophilicity with aqueous solubility through prodrug approaches and salt formation, expanding the utility of these versatile scaffolds in pharmaceutical development [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1